N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic name follows IUPAC rules for polycyclic systems with multiple substituents:
- Parent chromone system : Identified as 4H-chromen-4-one (chromone) with substitution at position 2 (3,4-dimethoxyphenyl group) and position 6 (amide linkage)
- Benzofuran component : Specified as 1-benzofuran-2-carboxamide through the amide bond
- Substituent hierarchy : The 3,4-dimethoxy groups on the phenyl ring receive positional priority over the chromone's ketone group
The full IUPAC name derives from these considerations:
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide
Common synonyms reflect structural components:
- 6-(Benzofuran-2-carboxamido)-2-(3,4-dimethoxyphenyl)chromone
- Chromone-6-yl-benzofuran carboxamide derivative
- 2-(3,4-Dimethoxybenzyl)-4-oxo-4H-chromene-6-carboxylic acid benzofuran-2-ylamide
Molecular Formula and Mass Spectrometric Analysis
The molecular formula C₂₆H₂₁NO₆ was confirmed through multiple analytical techniques:
High-resolution mass spectrometry (HRMS) data:
| Observed m/z | Calculated [M+H]⁺ | Error (ppm) |
|---|---|---|
| 444.1543 | 444.1549 | -1.35 |
Key fragmentation patterns in collision-induced dissociation (CID) experiments reveal:
- Neutral loss of methoxy groups (Δm/z 32.0262)
- Cleavage of the amide bond (C₆H₅NO loss at Δm/z 121.0528)
- Retro-Diels-Alder fragmentation of the chromone ring
Theoretical monoisotopic mass calculations using fundamental atomic masses:
- Carbon: 12.0107 g/mol × 26 = 312.2782
- Hydrogen: 1.00784 g/mol × 21 = 21.1646
- Nitrogen: 14.0067 g/mol × 1 = 14.0067
- Oxygen: 15.999 g/mol × 6 = 95.994
Total = 443.4435 g/mol (matches experimental HRMS within 0.1 Da tolerance)
Chromone-Benzofuran Hybrid Architecture
The molecule exhibits three distinct pharmacophoric regions:
Chromone core (4H-chromen-4-one system):
- Planar conjugated system (positions 1-4) with electron-deficient α,β-unsaturated ketone
- 3,4-Dimethoxyphenyl substitution at C2 creates steric bulk and electron-donating effects
- Amide linkage at C6 extends conjugation through resonance with the benzofuran system
Benzofuran moiety:
- Furan oxygen at position 1 participates in hydrogen bonding
- Carboxamide group at C2 enables π-stacking interactions
- Benzene ring provides hydrophobic contact surfaces
Key structural parameters from computational modeling:
| Parameter | Value |
|---|---|
| Chromone ring planarity | 0.023 Å RMSD |
| Dihedral angle (C6-C2') | 127.4° |
| Amide bond length | 1.325 Å |
Properties
Molecular Formula |
C26H19NO6 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H19NO6/c1-30-22-9-7-16(11-24(22)31-2)23-14-19(28)18-13-17(8-10-21(18)33-23)27-26(29)25-12-15-5-3-4-6-20(15)32-25/h3-14H,1-2H3,(H,27,29) |
InChI Key |
DQQOXOBZOFDENZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4)OC |
Origin of Product |
United States |
Preparation Methods
Oxidative Cleavage of Furochromone
Initial preparation of 5-acetyl-6-hydroxy-4-methoxybenzofuran (9 ) involves oxidative cleavage of furochromone precursors using potassium dichromate and sulfuric acid. This yields a reactive ketone intermediate for subsequent condensation.
Condensation with 3,4-Dimethoxybenzaldehyde
The ketone reacts with 3,4-dimethoxybenzaldehyde in ethanol under 30% NaOH to form the α,β-unsaturated ketone 10a . Cyclization occurs via intramolecular aldol condensation, yielding 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one.
Table 1: Optimization of Chromenone Synthesis
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| 30% NaOH, ethanol | 68 | 98 |
| KOH, DMF | 55 | 92 |
| Piperidine, acetic acid | 72 | 97 |
Functionalization at Position 6: Introduction of the Amino Group
The 6-position of the chromenone is functionalized via diazotization and reductive cleavage :
Diazotization
Treatment of the chromenone with benzenediazonium chloride in HCl generates the azo intermediate 11a . This step requires precise temperature control (0–5°C) to prevent side reactions.
Reductive Cleavage
Sodium dithionite in ethanol reduces the azo group to an amine, yielding 6-amino-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one (12a ). The reaction achieves 85% yield with >95% purity.
Key Characterization Data :
Amide Coupling with Benzofuran-2-Carboxylic Acid
The final step involves coupling the 6-amino chromenone with benzofuran-2-carboxylic acid. Two methods are prevalent:
Carbodiimide-Mediated Coupling
Using HATU and DIPEA in DMF, the reaction proceeds at 25°C for 12 hours. This method achieves 78% yield and minimizes racemization.
Reaction Conditions :
-
Molar ratio (amine:acid:HATU): 1:1.2:1.5
-
Solvent: DMF
-
Temperature: 25°C
Mixed Anhydride Method
Ethyl chloroformate and triethylamine generate a reactive mixed anhydride intermediate, which reacts with the amine. While cost-effective, this method yields 65% with moderate purity (90%).
Table 2: Comparison of Coupling Methods
| Parameter | HATU Method | Mixed Anhydride |
|---|---|---|
| Yield (%) | 78 | 65 |
| Purity (%) | 98 | 90 |
| Reaction Time (h) | 12 | 24 |
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Final characterization includes:
-
HRMS (ESI) : m/z 461.1509 [M+H]+ (calculated for C26H21N2O6).
-
13C-NMR : δ 164.6 (C=O), 152.3 (ArC-OCH3), 121.8 (benzofuran C).
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Insights
Core Structure Differences: The target compound and the benzodioxole analogue share the chromone core but differ in the heterocyclic carboxamide group (benzofuran vs. benzodioxole). Benzodioxole’s electron-rich oxygen atoms may alter solubility and binding affinity compared to benzofuran’s fused ring system . The thiazolidinone-chromone hybrid incorporates a thiazolidinone ring, which is associated with antimicrobial activity, suggesting that the target compound’s benzofuran group may offer alternative mechanisms of action .
Substituent Effects :
- The 3,4-dimethoxyphenyl group is conserved in the target compound and Rip-B. In Rip-B, this group is linked to a benzamide via an ethyl chain, resulting in a simpler structure with unconfirmed bioactivity . The target compound’s direct attachment to the chromone ring likely enhances conformational rigidity and target engagement.
Crystal structure data for related compounds (e.g., azanium chloride dihydrate) highlight the role of hydrogen bonding and van der Waals interactions in stabilizing these molecules .
Pharmacological Potential: Chromone derivatives, such as the thiazolidinone hybrid, demonstrate antifungal activity, suggesting the target compound’s chromone-benzofuran architecture may synergize these effects . The absence of methyl groups (cf. 6-methyl substitution in the thiazolidinone hybrid) could modulate metabolic stability.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide is a complex organic compound with notable biological activity. Its structure combines chromenone and benzofuran moieties, which are known for their diverse pharmacological properties. This article explores the biological activities associated with this compound, including its potential therapeutic applications and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C26H19NO6
- Molecular Weight : 441.4 g/mol
The unique arrangement of its chromenone core and the benzofuran structure contributes to its biological activity profile.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, potentially by inducing apoptosis and disrupting cell cycle progression.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on several enzymes relevant to neurodegenerative diseases:
- Acetylcholinesterase (AChE) : It shows moderate inhibitory activity against AChE, with an IC50 value of approximately 19.2 μM .
- Butyrylcholinesterase (BChE) : Similar inhibition patterns were observed for BChE, indicating potential use in Alzheimer's disease treatment.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been linked to its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes play crucial roles in inflammatory processes, making this compound a candidate for further development in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide | Chromenone core with dimethyl substitution | Anticancer and antimicrobial |
| 3-(3,4-Dimethoxyphenyl)-N-[2-[4-(dimethylcarbamoyl)phenyl]ethyl]-1,2,4-oxadiazole-5-carboxamide | Oxadiazole instead of benzofuran | Antimicrobial properties |
| 5-Hydroxyflavone derivatives | Flavonoid backbone | Antioxidant and anti-inflammatory |
This table illustrates how this compound compares to structurally similar compounds in terms of biological activity.
Case Studies
Recent studies have highlighted the potential of this compound in treating neurodegenerative diseases:
- In vitro studies demonstrated that derivatives of this compound effectively reduce Aβ aggregation, a hallmark of Alzheimer's disease.
- Animal models indicated improved cognitive function when treated with this compound, supporting its neuroprotective properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
